VSW1198

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

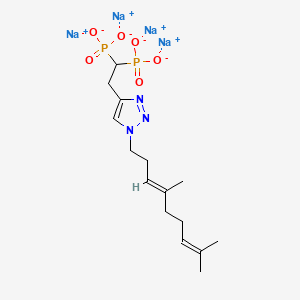

C15H23N3Na4O6P2 |

|---|---|

分子量 |

495.27 g/mol |

IUPAC 名称 |

tetrasodium;[2-[1-[(3E)-4,8-dimethylnona-3,7-dienyl]triazol-4-yl]-1-phosphonatoethyl]-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/C15H27N3O6P2.4Na/c1-12(2)6-4-7-13(3)8-5-9-18-11-14(16-17-18)10-15(25(19,20)21)26(22,23)24;;;;/h6,8,11,15H,4-5,7,9-10H2,1-3H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b13-8+;;;; |

InChI 键 |

DTOZLXJMIAVMAQ-MEVDHSCASA-J |

手性 SMILES |

CC(=CCC/C(=C/CCN1C=C(N=N1)CC(P(=O)([O-])[O-])P(=O)([O-])[O-])/C)C.[Na+].[Na+].[Na+].[Na+] |

规范 SMILES |

CC(=CCCC(=CCCN1C=C(N=N1)CC(P(=O)([O-])[O-])P(=O)([O-])[O-])C)C.[Na+].[Na+].[Na+].[Na+] |

产品来源 |

United States |

Foundational & Exploratory

VSW1198: A Targeted Approach to Disrupting Myeloma Cell Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Inducing Proteotoxic Stress Through Inhibition of the Isoprenoid Biosynthetic Pathway

VSW1198 is a potent and selective inhibitor of geranylgeranyl diphosphate synthase (GGDPS), a critical enzyme in the isoprenoid biosynthetic pathway (IBP).[1][2][3] In multiple myeloma cells, which are characterized by the high-level production and secretion of monoclonal proteins, this inhibition triggers a cascade of events culminating in programmed cell death. The primary mechanism of action of this compound revolves around the depletion of geranylgeranyl pyrophosphate (GGPP), a crucial lipid molecule required for the post-translational modification of a class of proteins known as Rab GTPases.

The proper functioning of Rab GTPases is dependent on a process called geranylgeranylation, which anchors them to cellular membranes, enabling their role in vesicular trafficking. By inhibiting GGDPS, this compound effectively halts this process. The disruption of Rab geranylgeranylation leads to a critical failure in the trafficking and secretion of monoclonal proteins.[3] This intracellular accumulation of unfolded or misfolded proteins within the endoplasmic reticulum (ER) induces a state of severe cellular stress known as the unfolded protein response (UPR).[3] Prolonged activation of the UPR ultimately overwhelms the cell's coping mechanisms, leading to the initiation of caspase-mediated apoptosis, the cell's intrinsic suicide program.[1]

Quantitative Analysis of this compound Activity

| Compound | Assay Type | Target | Cell Line(s) | IC50 / Effective Concentration | Reference(s) |

| This compound | Enzymatic Assay | GGDPS | - | 45 nM | [2] |

| This compound | Cell Culture | Geranylgeranylation Inhibition | Multiple Myeloma | As low as 30 nM | [1][3] |

Signaling Pathways and Experimental Workflows

The mechanism of this compound can be visualized through the following signaling pathway and experimental workflows.

This compound Mechanism of Action in Myeloma Cells```dot

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound's effects on myeloma cells.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete RPMI-1640 medium.

-

Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0-1000 nM) in triplicate. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate the plate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Seed myeloma cells and treat with this compound at the desired concentrations for 48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes and wash twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative/PI-negative cells are considered viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot for Unmodified Rap1a and UPR Markers

-

Cell Lysis: Treat myeloma cells with this compound for the indicated times. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

-

Unmodified Rap1a

-

ATF4

-

CHOP

-

β-actin (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

References

VSW1198: A Potent Inhibitor of Geranylgeranyl Diphosphate Synthase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Tenet: The Biological Target of VSW1198

This compound is a potent small molecule inhibitor whose primary biological target is Geranylgeranyl Diphosphate Synthase (GGDPS).[1][2][3][4][5] GGDPS is a key enzyme in the isoprenoid biosynthetic pathway, also known as the mevalonate pathway.[2][3][4][6] This pathway is responsible for the production of various isoprenoids, which are vital for numerous cellular processes.

This compound is a triazole bisphosphonate and exists as a 3:1 mixture of homogeranyl and homoneryl isomers that act synergistically to inhibit GGDPS.[6] Its inhibitory action disrupts the synthesis of 20-carbon geranylgeranyl pyrophosphate (GGPP).[3][4] GGPP is the essential donor for the post-translational modification process of geranylgeranylation, which is critical for the function of many proteins, particularly small GTPases like Rho and Rab family members.[3][6] By inhibiting GGDPS, this compound effectively depletes the cellular pool of GGPP, leading to the disruption of protein geranylgeranylation.[2][6] This disruption of a critical cellular process is the foundation of this compound's therapeutic potential, particularly in the context of oncology.

Quantitative Data Summary

The inhibitory potency of this compound and related compounds has been quantified in various studies. The following tables summarize the key in vitro efficacy data.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | GGDPS | In vitro enzyme assay | 45 | [1][2] |

| This compound | Geranylgeranylation | Cell culture (MM cells) | ~30 (effective concentration) | [2][3][6] |

| RAM2061 (homoneryl isomer) | GGDPS | In vitro enzyme assay | 86 | [6] |

| RAM2093 (homogeranyl isomer) | GGDPS | In vitro enzyme assay | 125 | [6] |

Signaling Pathway and Mechanism of Action

The mechanism of action of this compound begins with the direct inhibition of GGDPS within the isoprenoid biosynthetic pathway. This initial event triggers a cascade of downstream cellular consequences.

The inhibition of GGDPS by this compound leads to a reduction in the cellular levels of GGPP.[2] This, in turn, prevents the geranylgeranylation of substrate proteins, including the Rab family of small GTPases.[3][4] Rab proteins are crucial for mediating vesicle trafficking within the cell.[3] When Rab proteins are not geranylgeranylated, they cannot be properly localized to cellular membranes, which disrupts processes such as the trafficking of monoclonal proteins in myeloma cells.[3] This disruption leads to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), inducing the unfolded protein response (UPR) pathway and causing ER stress.[3][4][6] Prolonged ER stress ultimately activates apoptotic pathways, leading to cancer cell death.[3][6]

Experimental Protocols

The identification and characterization of this compound's biological target and mechanism of action have been elucidated through a series of key experiments.

In Vitro GGDPS Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of GGDPS.

-

Methodology:

-

Recombinant human GGDPS enzyme is purified.

-

The enzyme is incubated with its substrates, farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP), in a suitable buffer system.

-

This compound is added to the reaction mixture at varying concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The production of GGPP is quantified, typically using a method such as liquid chromatography-mass spectrometry (LC-MS) or a coupled-enzyme assay that detects the release of pyrophosphate.

-

The concentration of this compound that inhibits 50% of the GGDPS activity (IC50) is calculated by plotting the percentage of enzyme activity against the inhibitor concentration.

-

Cellular Geranylgeranylation Inhibition Assay

-

Objective: To assess the ability of this compound to inhibit protein geranylgeranylation within intact cells.

-

Methodology:

-

Cancer cell lines (e.g., multiple myeloma cells) are cultured in appropriate media.

-

The cells are treated with increasing concentrations of this compound for a specified duration.

-

Following treatment, the cells are lysed, and total protein is extracted.

-

The lysates are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane for immunoblotting.

-

The membrane is probed with an antibody that specifically recognizes an unprenylated form of a geranylgeranylated protein, such as Rap1a.

-

An accumulation of the unmodified protein in this compound-treated cells, compared to vehicle-treated controls, indicates the inhibition of geranylgeranylation.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy and on-target effects of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice are subcutaneously or orthotopically injected with human cancer cells to establish tumors.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered to the treatment group via a clinically relevant route (e.g., intravenous injection) on a defined schedule.[3] The control group receives a vehicle solution.

-

Tumor growth is monitored regularly by measuring tumor volume.

-

At the end of the study, tumors and other tissues are harvested.

-

Tissue samples can be analyzed by immunoblotting for the presence of unmodified Rap1a to confirm in vivo target engagement.[3] They can also be analyzed for isoprenoid levels to measure the direct impact on the biochemical pathway.[2]

-

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. In vivo evaluation of combination therapy targeting the isoprenoid biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical investigation of a potent geranylgeranyl diphosphate synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Targeting the Isoprenoid Biosynthetic Pathway in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

VSW1198: A Potent Inhibitor of the Isoprenoid Biosynthesis Pathway for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The isoprenoid biosynthesis pathway, also known as the mevalonate pathway, is a critical metabolic route responsible for the synthesis of a diverse array of molecules essential for cellular function, including cholesterol and non-sterol isoprenoids. The latter, particularly farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for the post-translational modification of small GTPases, which play a central role in cell signaling, proliferation, and survival. Dysregulation of this pathway is a hallmark of various cancers, making it a compelling target for therapeutic intervention. VSW1198 is a novel, potent, and highly specific small molecule inhibitor of Geranylgeranyl Diphosphate Synthase (GGDPS), a key enzyme in the isoprenoid biosynthesis pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

The Isoprenoid Biosynthesis Pathway

The mevalonate pathway is a multi-step enzymatic cascade that converts acetyl-CoA into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP)[1]. These five-carbon units serve as the fundamental building blocks for all isoprenoids.

The pathway can be broadly divided into an upper and a lower section. The upper pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by HMG-CoA reductase (HMGR), the rate-limiting enzyme and the target of statin drugs[1].

The lower pathway involves a series of phosphorylation and decarboxylation reactions to convert mevalonate into IPP. IPP and DMAPP are then utilized by prenyltransferases to generate longer-chain isoprenoids. Farnesyl diphosphate synthase (FDPS) synthesizes the 15-carbon FPP, while Geranylgeranyl Diphosphate Synthase (GGDPS) further elongates FPP with an IPP unit to produce the 20-carbon GGPP[1]. FPP and GGPP are subsequently attached to proteins in a process called prenylation, which is crucial for their proper localization and function.

This compound: A Potent GGDPS Inhibitor

This compound is a synthetic isoprenoid triazole bisphosphonate that acts as a highly potent and specific inhibitor of Geranylgeranyl Diphosphate Synthase (GGDPS)[1]. It is a 3:1 mixture of homogeranyl and homoneryl isomers which act synergistically to inhibit the enzyme[1]. By blocking GGDPS, this compound depletes the cellular pool of GGPP, thereby preventing the geranylgeranylation of critical signaling proteins.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of protein geranylgeranylation. This post-translational modification is essential for the function of numerous proteins, including members of the Rho and Rab superfamilies of small GTPases. These proteins are key regulators of a multitude of cellular processes, including cell proliferation, survival, and vesicular trafficking.

In the context of multiple myeloma, the inhibition of Rab protein geranylgeranylation by this compound disrupts the trafficking and secretion of monoclonal proteins[2]. This leads to an accumulation of unfolded proteins in the endoplasmic reticulum (ER), triggering the unfolded protein response (UPR) and ultimately leading to ER stress-induced apoptosis[2].

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| GGDPS IC₅₀ | 45 nM | In vitro enzyme assay | [3][4] |

| Cellular Activity (Geranylgeranylation Inhibition) | as low as 30 nM | Multiple Myeloma (MM) cells | [1][2] |

Table 2: In Vivo Preclinical Data for this compound (in CD-1 mice)

| Parameter | Value | Dosing Route | Reference |

| Maximum Tolerated Dose (MTD) - Single Dose | 0.5 mg/kg | Intravenous (IV) | [5] |

| Half-life (t₁₂) | 47.7 ± 7.4 h | Intravenous (IV) | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the isoprenoid biosynthesis pathway.

GGDPS Inhibition Assay (In Vitro)

This protocol is a generalized procedure for determining the IC₅₀ of an inhibitor against GGDPS.

-

Reagents and Materials:

-

Recombinant human GGDPS enzyme

-

Farnesyl pyrophosphate (FPP)

-

[¹⁴C]-Isopentenyl pyrophosphate ([¹⁴C]-IPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT)

-

This compound or other test compounds

-

Scintillation cocktail and vials

-

Filter paper and filtration apparatus

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a reaction tube, combine the assay buffer, recombinant GGDPS enzyme, and the desired concentration of this compound.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding a mixture of FPP and [¹⁴C]-IPP.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

Stop the reaction by adding an equal volume of 1M HCl.

-

Hydrolyze the unreacted pyrophosphates by incubating at 37°C for 30 minutes.

-

Neutralize the reaction with 1M NaOH.

-

Spot the reaction mixture onto filter paper and allow it to dry.

-

Wash the filter paper with a suitable solvent (e.g., 70% ethanol) to remove unreacted substrates.

-

Place the dried filter paper in a scintillation vial with a scintillation cocktail.

-

Quantify the amount of radiolabeled GGPP formed using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value by non-linear regression analysis.

-

Multiple Myeloma Cell Culture

This protocol provides general guidelines for the culture of multiple myeloma cell lines, such as MM.1S.

-

Materials:

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

L-Glutamine

-

HEPES buffer

-

Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

-

T-75 culture flasks

-

Humidified incubator (37°C, 5% CO₂)

-

-

Procedure:

-

Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% L-Glutamine, and 10 mM HEPES.

-

Thaw a cryovial of MM cells rapidly in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Maintain the cell culture in a humidified incubator at 37°C with 5% CO₂.

-

Monitor cell density and viability regularly. Subculture the cells every 2-3 days to maintain a density between 0.5 x 10⁶ and 2 x 10⁶ cells/mL.

-

In Vivo Xenograft Model for Multiple Myeloma

This protocol outlines the establishment of a subcutaneous multiple myeloma xenograft model in immunodeficient mice.

-

Animals and Cell Line:

-

Immunodeficient mice (e.g., NOD-SCID)

-

MM.1S multiple myeloma cells

-

-

Procedure:

-

Harvest MM.1S cells from culture and resuspend them in sterile phosphate-buffered saline (PBS) or serum-free medium at a concentration of 1 x 10⁸ cells/mL.

-

Mix the cell suspension 1:1 with Matrigel.

-

Subcutaneously inject 100 µL of the cell/Matrigel mixture (containing 5-10 x 10⁶ cells) into the flank of each mouse.

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 0.5 mg/kg, IV) and vehicle control according to the desired dosing schedule.

-

Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health throughout the study.

-

At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., immunoblotting for prenylation markers).

-

Assessment of Protein Geranylgeranylation

This protocol describes a method to assess the inhibition of protein geranylgeranylation in cells treated with this compound by observing the electrophoretic mobility shift of an unprenylated protein.

-

Materials:

-

Multiple myeloma cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment

-

Primary antibody against a geranylgeranylated protein (e.g., Rap1A)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat multiple myeloma cells with varying concentrations of this compound for a specified time (e.g., 24-48 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody against the target protein (e.g., anti-Rap1A).

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

The unprenylated form of the protein will migrate slower on the gel, resulting in a visible band shift in this compound-treated samples compared to the control.

-

Conclusion

This compound represents a promising therapeutic agent that targets a key vulnerability in cancer cells – their reliance on the isoprenoid biosynthesis pathway. Its high potency and specificity for GGDPS make it a valuable tool for both basic research and clinical development. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working to further elucidate the role of the isoprenoid pathway in disease and to develop novel targeted therapies. Further investigation into the efficacy of this compound in various cancer models and in combination with other anti-cancer agents is warranted.

References

- 1. Mevalonate pathway - Wikipedia [en.wikipedia.org]

- 2. Targeting the Isoprenoid Biosynthetic Pathway in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mevalonate Pathway, a Metabolic Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preclinical investigation of a potent geranylgeranyl diphosphate synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of VSW1198 in the Disruption of Rab Geranylgeranylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of VSW1198, a potent small molecule inhibitor of geranylgeranyl diphosphate synthase (GGDPS). By inhibiting GGDPS, this compound effectively depletes the cellular pool of geranylgeranyl pyrophosphate (GGPP), a critical isoprenoid lipid donor for the post-translational modification of numerous proteins, including the Rab family of small GTPases. The disruption of Rab geranylgeranylation leads to their mislocalization and functional inactivation, culminating in the induction of endoplasmic reticulum (ER) stress and apoptosis in cancer cells. This guide details the mechanism of action of this compound, presents key quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

Protein prenylation is a crucial post-translational modification that involves the covalent attachment of isoprenoid lipids, primarily farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues at or near the C-terminus of substrate proteins. This modification is essential for the proper membrane localization and function of many signaling proteins, including the Ras superfamily of small GTPases. The Rab family of GTPases, master regulators of intracellular vesicular trafficking, are predominantly modified by the attachment of one or two geranylgeranyl moieties. This process, known as Rab geranylgeranylation, is indispensable for their role in mediating the budding, transport, and fusion of vesicles.

The enzyme geranylgeranyl diphosphate synthase (GGDPS) catalyzes the synthesis of GGPP from FPP and isopentenyl pyrophosphate (IPP).[1][2] Inhibition of GGDPS presents a compelling therapeutic strategy to disrupt the function of geranylgeranylated proteins implicated in various pathologies, notably cancer. This compound has emerged as a potent and specific inhibitor of GGDPS, demonstrating significant anti-tumor activity in preclinical models.[2][3] This guide will explore the pivotal role of this compound in disrupting Rab geranylgeranylation and its downstream consequences.

Mechanism of Action of this compound

This compound is a triazole bisphosphonate that acts as a competitive inhibitor of GGDPS.[4] It is a synergistic mixture of two olefin isomers, homogeranyl (HG) and homoneryl (HN), in a 3:1 ratio.[4] The HN isomer is inherently more potent than the HG isomer; however, their combination results in a synergistic inhibition of GGDPS.[4] By binding to GGDPS, this compound prevents the synthesis of GGPP. The resulting depletion of the cellular GGPP pool has profound consequences, most notably the inhibition of protein geranylgeranylation.

The Rab GTPases are particularly sensitive to the depletion of GGPP. The process of Rab geranylgeranylation is a multi-step enzymatic reaction involving Rab escort protein (REP) and Rab geranylgeranyl transferase (RGGT). Unprenylated Rab proteins are first recognized by REP, which then presents them to RGGT for the attachment of geranylgeranyl groups from GGPP. In the absence of sufficient GGPP, this process is halted, leading to an accumulation of unprenylated and non-functional Rab proteins in the cytosol. This disruption of Rab-mediated vesicular trafficking triggers the unfolded protein response (UPR) and ultimately leads to apoptosis in cancer cells that are highly dependent on protein secretion and trafficking, such as multiple myeloma.[2]

Quantitative Data

The following tables summarize the key quantitative data associated with the activity of this compound.

Table 1: In Vitro and Cellular Activity of this compound and its Isomers

| Compound/Isomer | GGDPS IC50 (nM) | Cellular Activity (Protein Geranylgeranylation Inhibition, nM) |

| This compound (3:1 HG:HN mixture) | 45[3] | 30[2][3] |

| Homogeranyl (HG) Isomer | 173[4] | - |

| Homoneryl (HN) Isomer | 75[4] | - |

Table 2: Preclinical Pharmacokinetic and Toxicological Data for this compound

| Parameter | Value | Species | Administration Route |

| Plasma Terminal Half-life (t1/2) | 47.7 hours[4] | Mouse | Intravenous (IV) |

| Maximum Tolerated Dose (MTD) | 0.5 mg/kg[2] | Mouse | Intravenous (IV) |

Signaling and Experimental Workflow Diagrams

Disruption of Rab Geranylgeranylation Pathway by this compound

References

- 1. Evaluation of geranylgeranyl diphosphate synthase inhibition as a novel strategy for the treatment of osteosarcoma and Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Investigation of a Potent Geranylgeranyl Diphosphate Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo evaluation of combination therapy targeting the isoprenoid biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Pharmacological Profile of VSW1198: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VSW1198 is a potent and selective inhibitor of Geranylgeranyl Diphosphate Synthase (GGDPS), a key enzyme in the isoprenoid biosynthesis pathway. By depleting the cellular pool of geranylgeranyl pyrophosphate (GGPP), this compound disrupts the post-translational modification of essential signaling proteins, including those of the Rab and Rho families. This disruption of protein geranylgeranylation in cancer cells, particularly multiple myeloma, leads to the induction of the Unfolded Protein Response (UPR) and subsequent apoptosis. Preclinical studies have demonstrated the in vitro and in vivo efficacy of this compound, highlighting its potential as a novel therapeutic agent. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental methodologies.

Mechanism of Action

This compound is a small molecule inhibitor that specifically targets Geranylgeranyl Diphosphate Synthase (GGDPS).[1][2] GGDPS is a critical enzyme in the mevalonate pathway, responsible for catalyzing the synthesis of the 20-carbon isoprenoid, geranylgeranyl pyrophosphate (GGPP), from farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP). GGPP is an essential substrate for the post-translational modification known as geranylgeranylation, which is carried out by geranylgeranyl transferases I and II (GGTase I and II).

The primary mechanism of action of this compound involves the depletion of cellular GGPP pools.[2] This reduction in GGPP levels inhibits the geranylgeranylation of numerous proteins, including small GTPases of the Rho and Rab families.[2] These proteins are critical for a variety of cellular processes, such as signal transduction, cytoskeletal organization, and vesicular trafficking. The proper membrane localization and function of these proteins are dependent on their geranylgeranylation.

In multiple myeloma (MM) cells, the disruption of Rab protein geranylgeranylation has been shown to impair the trafficking of monoclonal proteins, leading to their accumulation in the endoplasmic reticulum (ER).[3] This accumulation of unfolded or misfolded proteins triggers ER stress and activates the Unfolded Protein Response (UPR).[2][3] Prolonged activation of the UPR ultimately leads to the induction of apoptosis, or programmed cell death.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC50 (GGDPS Inhibition) | 45 nM | In vitro enzyme assay | [1][4] |

| Cellular Activity | As low as 30 nM | Multiple Myeloma (MM) cell culture | [2][5] |

Table 2: In Vivo Pharmacokinetic and Toxicological Profile of this compound in Mice

| Parameter | Value | Species | Administration Route | Reference |

| Maximum Tolerated Dose (MTD) | 0.5 mg/kg | CD-1 Mice | Intravenous (IV) | [5] |

| Half-life (t1/2) | 47.7 ± 7.4 h | CD-1 Mice | Intravenous (IV) | [5] |

| Primary Toxicity | Liver toxicity at doses ≥ 1 mg/kg | CD-1 Mice | Intravenous (IV) | [5] |

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound

Caption: Signaling pathway of this compound leading to apoptosis in multiple myeloma cells.

Experimental Workflow: In Vivo Efficacy Study

Caption: Workflow for a typical in vivo xenograft study to evaluate this compound efficacy.

Detailed Experimental Protocols

GGDPS Inhibition Assay (Representative Protocol)

A direct measurement of GGDPS activity can be performed by quantifying the amount of pyrophosphate (PPi) released during the condensation reaction.

-

Reagents:

-

Recombinant human GGDPS enzyme

-

Farnesyl pyrophosphate (FPP)

-

Isopentenyl pyrophosphate (IPP)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

PPi detection reagent (e.g., a commercially available phosphate quantification kit)

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, FPP, and IPP in a 96-well plate.

-

Add varying concentrations of this compound or vehicle control to the wells.

-

Initiate the reaction by adding the recombinant GGDPS enzyme.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction and add the PPi detection reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Reagents:

-

Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

-

Procedure:

-

Seed MM cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight (for adherent cell lines).

-

Treat the cells with a serial dilution of this compound or vehicle control and incubate for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

-

Immunoblotting for Unmodified Rap1a

This protocol is used to confirm the on-target activity of this compound by detecting the accumulation of un-geranylgeranylated Rap1a.

-

Reagents:

-

MM cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against unmodified Rap1a

-

Loading control primary antibody (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Lyse the treated and control cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against unmodified Rap1a overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

-

In Vivo Xenograft Efficacy Study

This protocol outlines a typical study to evaluate the anti-tumor activity of this compound in a mouse model of multiple myeloma.

-

Materials:

-

Immunocompromised mice (e.g., NOD-SCID)

-

MM.1S cells

-

Matrigel

-

This compound formulation for IV injection

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject a mixture of MM.1S cells and Matrigel into the flank of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors are palpable, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 0.5 mg/kg, intravenously, once or twice weekly) or vehicle control.

-

Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

-

Collect tumors and organs for further analysis (e.g., immunoblotting, histopathology).

-

Analyze the tumor growth inhibition data to assess the efficacy of this compound.

-

Conclusion

This compound is a promising preclinical candidate with a well-defined mechanism of action targeting GGDPS in the isoprenoid biosynthesis pathway. Its ability to induce apoptosis in multiple myeloma cells through the UPR pathway has been demonstrated in both in vitro and in vivo models. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical translation of this compound and other GGDPS inhibitors. Further studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting the Isoprenoid Biosynthetic Pathway in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vivo evaluation of combination therapy targeting the isoprenoid biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical investigation of a potent geranylgeranyl diphosphate synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

VSW1198: A Technical Guide to its Effect on Protein Prenylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VSW1198 is a potent and highly specific small molecule inhibitor of Geranylgeranyl Diphosphate Synthase (GGDPS), a critical enzyme in the isoprenoid biosynthesis pathway. By impeding the production of geranylgeranyl pyrophosphate (GGPP), this compound effectively disrupts the post-translational geranylgeranylation of a multitude of proteins, most notably members of the Rab and Rho GTPase superfamilies. This inhibition of protein prenylation triggers a cascade of downstream cellular events, including the induction of the Unfolded Protein Response (UPR) and apoptosis, making this compound a compound of significant interest for therapeutic development, particularly in oncology. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its study, and a summary of its quantitative effects on protein prenylation and cellular processes.

Introduction to Protein Prenylation and this compound

Protein prenylation is a post-translational modification that involves the covalent attachment of isoprenoid lipids, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues at or near the C-terminus of proteins. This modification is essential for the proper subcellular localization and function of numerous proteins involved in critical cellular processes such as signal transduction, cell proliferation, and vesicular trafficking.

This compound is a synthetic, triazole bisphosphonate-based inhibitor that specifically targets Geranylgeranyl Diphosphate Synthase (GGDPS). GGDPS catalyzes the synthesis of GGPP, the 20-carbon isoprenoid required for geranylgeranylation. By inhibiting GGDPS, this compound depletes the cellular pool of GGPP, thereby preventing the geranylgeranylation of key signaling proteins.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of GGDPS. This leads to a reduction in the cellular levels of GGPP, which serves as the lipid donor for geranylgeranyltransferases I and II (GGTase-I and GGTase-II). The subsequent disruption of protein geranylgeranylation, particularly of Rab GTPases, impairs intracellular vesicle trafficking, leading to an accumulation of unfolded proteins in the endoplasmic reticulum (ER) and triggering the Unfolded Protein Response (UPR). Prolonged activation of the UPR ultimately leads to apoptosis.[1][2]

Quantitative Data on this compound Activity

This compound demonstrates potent and specific inhibition of GGDPS and subsequent disruption of protein geranylgeranylation.

| Parameter | Value | Reference |

| GGDPS IC50 | 45 nM | [3][4] |

| Effective Cellular Concentration | As low as 30 nM | [1][5] |

The inhibition of GGDPS by this compound leads to a dose-dependent accumulation of unprenylated proteins, such as Rap1a, a substrate of GGTase-I. This can be quantified by immunoblot analysis. Furthermore, the induction of UPR markers, including ATF4, IRE1, and CHOP, can be measured at both the mRNA and protein levels in response to this compound treatment.

| Experimental Readout | Typical Observation with this compound Treatment |

| Unprenylated Rap1a levels | Dose-dependent increase |

| ATF4 mRNA and protein levels | Upregulation |

| IRE1α phosphorylation | Increase |

| CHOP mRNA and protein levels | Upregulation |

| Cell Viability (e.g., MTT assay) | Dose-dependent decrease |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on protein prenylation and cellular functions.

GGDPS Inhibition Assay

This assay measures the enzymatic activity of GGDPS in the presence of this compound.

Protocol:

-

Enzyme and Inhibitor Preparation: Purify recombinant GGDPS. Prepare a dilution series of this compound in assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT).

-

Reaction Mixture: In a microplate, combine the GGDPS enzyme with varying concentrations of this compound.

-

Initiation: Start the reaction by adding the substrates, farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Termination and Detection: Stop the reaction and quantify the amount of GGPP produced. This can be achieved using methods such as LC-MS/MS or a coupled enzyme assay that detects the pyrophosphate byproduct.

-

Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Immunoblot Analysis of Unprenylated Proteins

This protocol is used to detect the accumulation of unprenylated proteins, such as Rap1a, in cells treated with this compound.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., multiple myeloma cell lines) and treat with a dose range of this compound for a specified time (e.g., 24-48 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for the unprenylated form of the protein of interest (e.g., anti-unprenylated Rap1a).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for UPR Markers

This method quantifies the mRNA expression levels of UPR target genes.

Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with this compound as described above. Extract total RNA using a commercial kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for UPR markers (e.g., ATF4, CHOP, IRE1) and a housekeeping gene (e.g., GAPDH, β-actin).

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Protocol:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat with a serial dilution of this compound.

-

MTT Addition: After the desired incubation period (e.g., 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Signaling Pathways Affected by this compound

The inhibition of protein geranylgeranylation by this compound has profound effects on several key signaling pathways. The disruption of Rab GTPase function is a primary consequence, leading to impaired vesicular transport and ER stress. This, in turn, activates the three main branches of the UPR: the PERK, IRE1α, and ATF6 pathways.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate due to its potent and specific inhibition of GGDPS and the consequent disruption of protein geranylgeranylation. The downstream effects on critical cellular processes, including the induction of the UPR and apoptosis, provide a strong rationale for its further investigation in diseases characterized by a dependency on these pathways, such as multiple myeloma. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers to explore the multifaceted effects of this compound.

References

- 1. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases | Springer Nature Experiments [experiments.springernature.com]

- 4. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Cellular Effects of VSW1198: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VSW1198 is a potent and highly specific small molecule inhibitor of Geranylgeranyl Diphosphate Synthase (GGDPS), a key enzyme in the isoprenoid biosynthetic pathway. By depleting the cellular pool of geranylgeranyl pyrophosphate (GGPP), this compound disrupts the post-translational geranylgeranylation of numerous proteins, including small GTPases of the Rab and Rho families. This disruption leads to pronounced cellular effects, primarily the induction of the Unfolded Protein Response (UPR) and subsequent caspase-mediated apoptosis. These targeted cellular consequences make this compound a compound of significant interest for therapeutic development, particularly in oncology. This technical guide provides an in-depth overview of the cellular effects of this compound, detailed experimental protocols for their investigation, and a summary of key quantitative data.

Introduction

The isoprenoid biosynthetic pathway, also known as the mevalonate pathway, is a vital cellular process responsible for the synthesis of cholesterol and numerous non-sterol isoprenoids.[1] One of the critical non-sterol isoprenoids is geranylgeranyl pyrophosphate (GGPP), which serves as a lipid attachment for the post-translational modification of proteins in a process termed geranylgeranylation.[2] This modification is essential for the proper membrane localization and function of key signaling proteins, including Rab and Rho GTPases, which are integral to intracellular trafficking, cell signaling, and cytoskeletal organization.[2]

This compound is a novel small molecule inhibitor that specifically targets Geranylgeranyl Diphosphate Synthase (GGDPS), the enzyme responsible for the synthesis of GGPP.[3] By inhibiting GGDPS, this compound effectively depletes cellular GGPP levels, thereby preventing the geranylgeranylation of substrate proteins.[3] This targeted disruption of a fundamental cellular process triggers a cascade of events, culminating in endoplasmic reticulum (ER) stress, activation of the Unfolded Protein Response (UPR), and ultimately, apoptotic cell death.[1][2] this compound has demonstrated anti-tumor activity in preclinical models of multiple myeloma, pancreatic cancer, and prostate cancer.[2][4]

This guide details the cellular effects of this compound and provides methodologies for their investigation, aimed at researchers and professionals in the field of drug development.

Mechanism of Action and Cellular Effects

The primary mechanism of action of this compound is the competitive inhibition of GGDPS.[3] This leads to a series of downstream cellular consequences:

-

Inhibition of Protein Geranylgeranylation: The depletion of GGPP prevents the geranylgeranylation of proteins, leading to the accumulation of unmodified and non-functional small GTPases like Rab and Rho.[2]

-

Induction of the Unfolded Protein Response (UPR): The disruption of Rab-mediated protein trafficking, particularly of secreted proteins, leads to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, a condition known as ER stress.[2] This triggers the UPR, a signaling network aimed at restoring ER homeostasis. The key sensors of the UPR, PERK, IRE1α, and ATF6, are activated in response to this compound-induced ER stress.

-

Induction of Apoptosis: If ER stress is prolonged or severe, the UPR shifts from a pro-survival to a pro-apoptotic response.[1] this compound treatment leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of initiator caspase-9 and executioner caspase-3.[5][6]

-

Cell Cycle Arrest: While the direct effect of this compound on the cell cycle is still under investigation, compounds with similar mechanisms of action have been shown to induce G0/G1 or G2/M cell cycle arrest in combination with other agents.[3]

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type/System | Reference |

| GGDPS IC50 | 45 nM | Enzyme Assay | [3][4] |

| Effective Cellular Concentration | As low as 30 nM | Multiple Myeloma Cell Lines | [3][7] |

Table 2: In Vivo Data for this compound in CD-1 Mice

| Parameter | Value | Administration Route | Reference |

| Maximum Tolerated Dose (MTD) | 0.5 mg/kg | Intravenous (IV) | [7] |

| Plasma Half-life (t½) | 47.7 ± 7.4 hours | Intravenous (IV) | [7] |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

This compound

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for UPR and Apoptosis Markers

This protocol is for detecting the activation of UPR and apoptotic pathways in response to this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-PERK, anti-phospho-IRE1α, anti-ATF6, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis and necrosis in this compound-treated cells by flow cytometry.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

This compound

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Visualizations

Caption: Mechanism of action of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. biologi.ub.ac.id [biologi.ub.ac.id]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

Methodological & Application

Application Notes: VSW1198 in Preclinical Animal Models

Introduction

VSW1198 is a potent and selective inhibitor of Geranylgeranyl Diphosphate Synthase (GGDPS), a key enzyme in the isoprenoid biosynthetic pathway (IBP).[1][2] By depleting the cell of geranylgeranyl pyrophosphate (GGPP), this compound disrupts the post-translational modification of numerous proteins, including Rab GTPases, which are critical for intracellular vesicle trafficking.[1][3] This disruption leads to endoplasmic reticulum (ER) stress, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[1][3][4] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in multiple myeloma and pancreatic cancer models.[2][3] These notes provide detailed protocols and data for the utilization of this compound in murine cancer models.

Mechanism of Action

This compound specifically targets GGDPS, which catalyzes the synthesis of GGPP from farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP).[4] GGPP is the isoprenoid donor required for the geranylgeranylation of proteins such as those in the Rab and Rho families.[1][4] The activity of these proteins is dependent on this lipid modification for proper membrane localization and function.[1] In cancer cells, particularly those with high secretory activity like multiple myeloma, disruption of Rab geranylgeranylation inhibits monoclonal protein trafficking, leading to protein accumulation in the ER and activation of the UPR, which, if sustained, triggers apoptosis.[1][3]

Pharmacokinetics and Toxicology

Preclinical evaluation in CD-1 mice has established key pharmacokinetic (PK) and toxicological parameters for this compound. The compound exhibits a long half-life, systemic distribution, and metabolic stability, making it suitable for intermittent dosing schedules in animal models.[1]

Table 1: Pharmacokinetic and Toxicological Profile of this compound in CD-1 Mice

| Parameter | Value | Administration | Citation |

|---|---|---|---|

| Maximum Tolerated Dose (MTD) | 0.5 mg/kg | Single IV injection | [1] |

| Toxicity at Higher Doses (≥1 mg/kg) | Liver toxicity (peaking 6-7 days post-injection) | Single IV injection | [1] |

| Half-life (t½) | 47.7 ± 7.4 hours | IV | [1] |

| Tissue Distribution | Present in all tested tissues; highest in liver | IV | [1] |

| Metabolism | Complete stability in human and mouse liver microsomes | In vitro |[1] |

Experimental Protocols

The following protocols are based on published preclinical studies of this compound in xenograft mouse models of multiple myeloma and pancreatic cancer.

Protocol 1: this compound Formulation and Administration

-

Reconstitution: this compound is a bisphosphonate and can be formulated in a sterile aqueous solution. A common vehicle used in preclinical studies is phosphate-buffered saline (PBS).

-

Dosage Calculation: Calculate the required dose based on the animal's body weight and the desired mg/kg concentration (e.g., 0.05 mg/kg or 0.5 mg/kg).

-

Administration: For systemic delivery, intravenous (IV) injection via the tail vein is the administration route documented in pharmacokinetic and toxicology studies.[1] Intraperitoneal (IP) injection can also be considered for ease of administration in long-term efficacy studies.

Protocol 2: Multiple Myeloma Xenograft Model

This protocol is based on studies using the MM.1S human myeloma cell line.[2][4]

-

Animal Model: Use immunodeficient mice (e.g., NOD-SCID) to prevent rejection of human tumor cells.

-

Cell Implantation:

-

Culture MM.1S cells under standard conditions.

-

Harvest and resuspend cells in sterile PBS or Matrigel.

-

Inject 5-10 x 10⁶ cells subcutaneously into the flank of each mouse.

-

-

Tumor Monitoring and Treatment:

-

Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

-

Measure tumor volume three times per week using calipers. The formula for tumor volume is: (4π/3) × (width/2)² × (length/2).[2]

-

Randomize mice into treatment groups (e.g., Vehicle control, this compound).

-

Administer this compound at a dose demonstrated to be effective and well-tolerated, such as 0.05 mg/kg, once or twice weekly.[2] Note: Combination studies with statins found that a once-weekly schedule was better tolerated than twice-weekly.[2]

-

Protocol 3: Pancreatic Cancer Xenograft Model

This protocol is based on studies using the BxPC-3 human pancreatic cancer cell line.[3]

-

Animal Model: Use immunodeficient mice, such as NOD-SCID mice.[3]

-

Cell Implantation:

-

Culture BxPC-3 cells.

-

Prepare a cell suspension (e.g., 1-5 x 10⁶ cells) in sterile PBS, often mixed with Matrigel to support tumor formation.

-

Inject cells subcutaneously into the flank of each mouse.

-

-

Tumor Monitoring and Treatment:

-

Follow the tumor monitoring and randomization steps outlined in Protocol 2.

-

Administer this compound. A twice-weekly treatment schedule has been shown to be efficacious in this model.[3] The dose should be based on tolerability studies, starting with doses at or below the MTD of 0.5 mg/kg.

-

-

Endpoint: Euthanize mice based on tumor burden or other health criteria as per institutional guidelines.

Protocol 4: Pharmacodynamic Assessment of Target Engagement

To confirm that this compound is inhibiting GGDPS in vivo, assess the accumulation of unprenylated proteins. Unmodified Rap1a is a reliable biomarker for this purpose.[1][3]

-

Tissue Collection: At the study endpoint, collect tumors and organs (liver, kidney, spleen).[1]

-

Protein Extraction: Homogenize tissues and prepare protein lysates.

-

Immunoblot Analysis:

-

Perform SDS-PAGE to separate proteins by size.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with an antibody specific for unmodified Rap1a.

-

An accumulation of unmodified Rap1a in tissues from this compound-treated mice, compared to vehicle controls, confirms on-target activity.[1][2]

-

Summary of In Vivo Efficacy Data

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models, both as a single agent and in combination therapies.

Table 2: this compound In Vivo Efficacy in Murine Models

| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Key Finding | Citation |

|---|---|---|---|---|---|

| Multiple Myeloma | Flank Xenograft | MM.1S | This compound (0.05 mg/kg) + Lovastatin (10 mg/kg) | Significantly slowed tumor growth compared to single agents. | [2][4] |

| Pancreatic Cancer | Flank Xenograft (NOD-SCID mice) | BxPC-3 | this compound (dose not specified), twice weekly | Significantly slowed tumor growth compared to vehicle control. |[3] |

References

- 1. Preclinical investigation of a potent geranylgeranyl diphosphate synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo evaluation of combination therapy targeting the isoprenoid biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting the Isoprenoid Biosynthetic Pathway in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Detecting Unmodified Rap1a Following VSW1198 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

VSW1198 is a potent and selective inhibitor of geranylgeranyl diphosphate synthase (GGDPS), a key enzyme in the isoprenoid biosynthetic pathway.[1][2][3] This pathway is responsible for the synthesis of geranylgeranyl pyrophosphate (GGPP), an essential isoprenoid lipid required for the post-translational modification of a variety of proteins, including small GTPases like Rap1a.[3][4] The attachment of a geranylgeranyl group, a process known as geranylgeranylation, is crucial for the proper membrane localization and function of these proteins.[4][5]

Inhibition of GGDPS by this compound depletes the cellular pool of GGPP, thereby preventing the geranylgeranylation of target proteins.[1][3] This leads to the accumulation of unmodified, non-prenylated proteins within the cell. The detection of unmodified Rap1a by Western blot is a reliable method to confirm the on-target activity of this compound both in vitro and in vivo.[1][2][4] This document provides a detailed protocol for the detection of unmodified Rap1a in biological samples following treatment with this compound.

Signaling Pathway and Experimental Workflow

The signaling pathway diagram below illustrates the mechanism of action of this compound, leading to the accumulation of unmodified Rap1a. The experimental workflow diagram outlines the key steps in the Western blot protocol for its detection.

Caption: Mechanism of this compound action on the isoprenoid pathway.

Caption: Western blot workflow for unmodified Rap1a detection.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound, providing a reference for its potency and experimental application.

| Parameter | Value | Cell/System | Reference |

| GGDPS IC₅₀ | 45 nM | In vitro enzyme assay | [1] |

| Cellular Activity | As low as 30 nM | Myeloma cell culture | [1][3] |

| In Vivo Dosing (mice) | 0.1 - 0.5 mg/kg | CD-1 mice | [1][2] |

| Pharmacokinetics (t₁/₂) | 47.7 ± 7.4 h | CD-1 mice | [2] |

Detailed Experimental Protocol: Western Blot for Unmodified Rap1a

This protocol is designed for the detection of the accumulation of unmodified Rap1a in cell lysates or tissue homogenates following treatment with this compound.

Materials and Reagents

-

Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Protease Inhibitor Cocktail

-

BCA Protein Assay Kit

-

4x Laemmli Sample Buffer (with β-mercaptoethanol)

-

SDS-PAGE Gels: 12-15% polyacrylamide gels

-

Running Buffer: 1x Tris/Glycine/SDS buffer

-

Transfer Buffer: 1x Tris/Glycine buffer with 20% methanol

-

PVDF Membranes (0.45 µm)

-

Blocking Buffer: 5% (w/v) non-fat dry milk in TBST

-

Wash Buffer (TBST): Tris-Buffered Saline with 0.1% Tween® 20

-

Primary Antibody: Rabbit anti-Rap1A/Rap1B antibody that recognizes the unmodified form. (e.g., from Cell Signaling Technology #4938, which detects total Rap1A/B and can show a mobility shift for the unmodified form, or a specific antibody validated to recognize only the non-prenylated protein).[6][7]

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent Substrate (ECL)

-

Loading Control Antibody: Anti-β-actin or anti-GAPDH

Procedure

1. Sample Preparation and Lysis a. For adherent cells, wash with ice-cold PBS and then lyse by adding ice-cold Lysis Buffer supplemented with protease inhibitors. Scrape cells and collect the lysate.[6] b. For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and lyse as above. c. For tissues, homogenize in ice-cold Lysis Buffer with protease inhibitors. d. Incubate lysates on ice for 20-30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8] f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer a. Normalize protein concentrations for all samples. Add 1/4 volume of 4x Laemmli sample buffer to each lysate. b. Heat the samples at 95-100°C for 5 minutes.[6] c. Load 20-40 µg of protein per well onto a 12-15% SDS-PAGE gel.[9] d. Run the gel until the dye front reaches the bottom. e. Transfer the separated proteins to a PVDF membrane. Ensure the membrane is activated with methanol before use.[10]

3. Immunoblotting a. Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.[10] b. Incubate the membrane with the primary antibody (diluted in Blocking Buffer as per the manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle shaking.[6] c. Wash the membrane three times for 5-10 minutes each with TBST.[6][10] d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer, e.g., 1:2000) for 1 hour at room temperature.[6] e. Wash the membrane three times for 5-10 minutes each with TBST.

4. Detection a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system or X-ray film. The unmodified Rap1a will appear as a band that may exhibit a slight electrophoretic mobility shift compared to the modified form in control lanes.

Expected Results

Treatment with this compound is expected to result in a dose-dependent increase in the signal for unmodified Rap1a. In control or vehicle-treated samples, the band corresponding to unmodified Rap1a should be faint or undetectable, as the majority of Rap1a will be in its mature, geranylgeranylated form. The accumulation of the unmodified protein serves as a direct biomarker of GGDPS inhibition by this compound.[1][2]

References

- 1. In vivo evaluation of combination therapy targeting the isoprenoid biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical investigation of a potent geranylgeranyl diphosphate synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the Isoprenoid Biosynthetic Pathway in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Geranylgeranyl isoprenoids and hepatic Rap1a regulate basal and statin-induced expression of PCSK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rap1A/Rap1B Antibody | Cell Signaling Technology [awsprod-cellsignal.com]

- 7. Rap1A/Rap1B Antibody | Cell Signaling Technology [cellsignal.com]

- 8. content.abcam.com [content.abcam.com]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 10. genscript.com [genscript.com]

Application Notes and Protocols for VSW1198 Experiments

These application notes provide detailed protocols for utilizing VSW1198, a potent and selective inhibitor of geranylgeranyl diphosphate synthase (GGDPS), in cancer cell culture experiments. The provided methodologies are intended for researchers, scientists, and drug development professionals working in the field of oncology.

Introduction to this compound

This compound is a small molecule inhibitor of GGDPS, a key enzyme in the isoprenoid biosynthetic pathway (IBP), also known as the mevalonate pathway.[1][2] By inhibiting GGDPS, this compound prevents the synthesis of geranylgeranyl pyrophosphate (GGPP), a critical substrate for the post-translational modification of proteins known as geranylgeranylation.[1][3] This process is vital for the proper function and membrane localization of small GTPases, such as those in the Rab and Rho families, which regulate essential cellular processes including intracellular trafficking, cell signaling, and cytoskeletal organization.[2][3] In cancer cells, particularly multiple myeloma and pancreatic cancer, disruption of Rab geranylgeranylation by this compound leads to endoplasmic reticulum (ER) stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis.[1][2][3] this compound exhibits potent in vitro activity, inhibiting GGDPS with an IC50 of 45 nM and disrupting protein geranylgeranylation in cell culture at concentrations as low as 30 nM.[1][4]

Cell Culture Conditions

The successful application of this compound in in vitro experiments is dependent on appropriate cell culture conditions. The following tables summarize recommended cell lines and culture media for multiple myeloma and pancreatic cancer studies.

Recommended Cell Lines and Media

| Cancer Type | Cell Line | Recommended Media | Seeding Density (for experiments) |

| Multiple Myeloma | RPMI-8226 | RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin-Glutamine, 10 mM HEPES | 0.25-0.5 x 10⁶ cells/mL for >24h incubation |

| MM.1S | RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin-Glutamine, 10 mM HEPES | 0.25-0.5 x 10⁶ cells/mL for >24h incubation | |

| NCI-H929 | RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin-Glutamine, 10 mM HEPES | 0.25-0.5 x 10⁶ cells/mL for >24h incubation | |

| Pancreatic Cancer | BxPC-3 | RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin | To be determined empirically |

| Pa02c, Pa03c, Pa16c, Pa20c | DMEM, 10% FBS, 1% Penicillin-Streptomycin | To be determined empirically |

General Cell Culture Guidelines

-

Incubator Settings: Maintain a standard humidified incubator at 37°C with 5% CO₂.[5][6]

-

Subculturing: For suspension cells like multiple myeloma lines, maintain cell density between 0.5 and 2 million cells/mL.[5][6] For adherent pancreatic cancer cells, subculture when they reach 80-90% confluency.

-

Cryopreservation: Freeze cells in a medium containing 90% FBS and 10% DMSO.[5][6]

-

Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination to ensure data integrity.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in a suitable solvent, e.g., DMSO or PBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at the appropriate density and allow them to adhere (for adherent cells) or stabilize overnight.

-